Technical Guide: Synthesis and Characterization of 4-Nitrobenzyl Thiocyanate
Technical Guide: Synthesis and Characterization of 4-Nitrobenzyl Thiocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the synthesis and characterization of 4-nitrobenzyl thiocyanate, a key intermediate in various organic syntheses. The guide details a common and efficient synthetic protocol, outlines purification methods, and presents a full characterization profile using modern spectroscopic techniques. All quantitative data are summarized for clarity, and experimental workflows are visually represented to facilitate understanding and replication in a laboratory setting.
Synthesis of 4-Nitrobenzyl Thiocyanate
The synthesis of 4-nitrobenzyl thiocyanate is most commonly achieved via a nucleophilic substitution reaction. This process involves the reaction of an alkali metal thiocyanate, such as potassium thiocyanate, with a 4-nitrobenzyl halide. The benzylic halide provides a good leaving group, facilitating the attack by the thiocyanate anion.[1] While traditional methods may require several hours of reflux, modern approaches utilizing microwave irradiation can significantly reduce reaction times, offering a more rapid and efficient synthesis.[2]
General Reaction Scheme
The reaction proceeds as a typical SN2 substitution, where the thiocyanate ion (SCN⁻) acts as the nucleophile, displacing the bromide ion from 4-nitrobenzyl bromide.
Reaction: 4-Nitrobenzyl Bromide reacts with Potassium Thiocyanate to yield 4-Nitrobenzyl Thiocyanate and Potassium Bromide.
Synthesis Workflow
The following diagram illustrates the key steps involved in the synthesis and purification of 4-nitrobenzyl thiocyanate.
Caption: Synthesis workflow for 4-Nitrobenzyl thiocyanate.
Experimental Protocols
Synthesis of 4-Nitrobenzyl Thiocyanate
This protocol is based on the classical nucleophilic substitution method.[1]
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Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-nitrobenzyl bromide (1.0 eq) in ethanol.
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Reagent Addition: Add potassium thiocyanate (1.1 eq) to the solution.
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Reaction: Heat the mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).[2]
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Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-cold water.
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Isolation: A solid precipitate of crude 4-nitrobenzyl thiocyanate will form. Collect the solid by vacuum filtration and wash with cold water.
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Purification: Purify the crude product by recrystallization from ethanol to yield pure 4-nitrobenzyl thiocyanate as a solid.
Characterization Methods
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Melting Point: The melting point of the purified product is determined using a standard melting point apparatus.
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Infrared (IR) Spectroscopy: An IR spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz). The sample is typically dissolved in a deuterated solvent such as CDCl₃.
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Mass Spectrometry (MS): The molecular weight is confirmed using a mass spectrometer, typically with an electrospray ionization (ESI) source.
Characterization Data
The identity and purity of the synthesized 4-nitrobenzyl thiocyanate are confirmed by its physical and spectroscopic data.
Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 13287-49-5 | [3][4][5] |
| Molecular Formula | C₈H₆N₂O₂S | [3][5] |
| Molecular Weight | 194.21 g/mol | [3][5] |
| Melting Point | 83-85 °C | [6] |
| Appearance | Solid | - |
Spectroscopic Data
| Technique | Key Data / Peaks |
| IR Spectroscopy | ~2150 cm⁻¹ (Sharp, strong peak, characteristic of -S-C≡N stretching).[3] |
| ¹H NMR (Expected) | ~8.2 ppm (d, 2H, aromatic protons ortho to NO₂), ~7.5 ppm (d, 2H, aromatic protons meta to NO₂), ~4.3 ppm (s, 2H, benzylic -CH₂- protons). |
| ¹³C NMR (Expected) | ~148 ppm (C-NO₂), ~142 ppm (quaternary aromatic C), ~130 ppm (aromatic CH), ~124 ppm (aromatic CH), ~112 ppm (-SCN), ~35 ppm (-CH₂-). |
| Mass Spectrometry | Expected m/z for [M+H]⁺: 195.02 |
References
- 1. Organic thiocyanates - Wikipedia [en.wikipedia.org]
- 2. tsijournals.com [tsijournals.com]
- 3. 4-Nitrobenzyl thiocyanate [webbook.nist.gov]
- 4. 13287-49-5 CAS MSDS (4-NITROBENZYL THIOCYANATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 4-NITROBENZYL THIOCYANATE | CAS: 13287-49-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 6. Page loading... [guidechem.com]
